![molecular formula C6H11ClO3S B11965116 2-Butanone, 4-[(2-chloroethyl)sulfonyl]- CAS No. 62101-26-2](/img/structure/B11965116.png)
2-Butanone, 4-[(2-chloroethyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butanone, 4-[(2-chloroethyl)sulfonyl]- is a chemical compound with the molecular formula C6H11ClO3S. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a butanone group and a sulfonyl group attached to a 2-chloroethyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 4-[(2-chloroethyl)sulfonyl]- typically involves the reaction of 2-butanone with a sulfonyl chloride derivative under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of 2-Butanone, 4-[(2-chloroethyl)sulfonyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is typically conducted in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butanone, 4-[(2-chloroethyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids
Reduction: Sulfides or thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Butanone, 4-[(2-chloroethyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential use in drug development and as a chemical probe for biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Butanone, 4-[(2-chloroethyl)sulfonyl]- involves its interaction with various molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications that affect their function. The chloroethyl group can also participate in alkylation reactions, further influencing the activity of biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Butanone, 4-[(2-bromoethyl)sulfonyl]
- 2-Butanone, 4-[(2-iodoethyl)sulfonyl]
- 2-Butanone, 4-[(2-fluoroethyl)sulfonyl]
Uniqueness
2-Butanone, 4-[(2-chloroethyl)sulfonyl]- is unique due to its specific reactivity and the presence of the chloroethyl group, which provides distinct chemical properties compared to its bromo, iodo, and fluoro analogs. This uniqueness makes it valuable for specific applications where selective reactivity is required.
Eigenschaften
CAS-Nummer |
62101-26-2 |
|---|---|
Molekularformel |
C6H11ClO3S |
Molekulargewicht |
198.67 g/mol |
IUPAC-Name |
4-(2-chloroethylsulfonyl)butan-2-one |
InChI |
InChI=1S/C6H11ClO3S/c1-6(8)2-4-11(9,10)5-3-7/h2-5H2,1H3 |
InChI-Schlüssel |
QAOLAJPFNOYGSN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CCS(=O)(=O)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11965038.png)
![4-(4-Ethylpiperazin-1-yl)-6-methyl-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11965046.png)
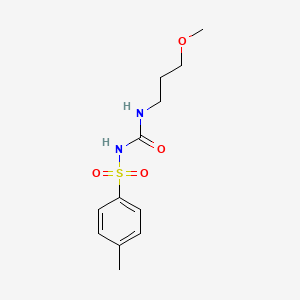
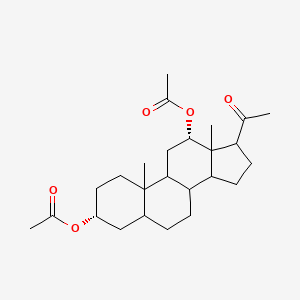
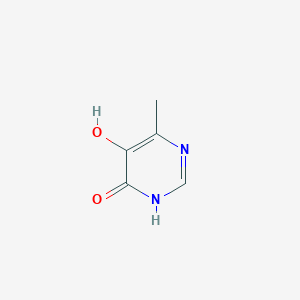
![methyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-2-(1-heptyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965085.png)
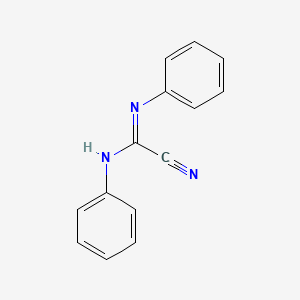
![(3Z)-1-benzyl-5-bromo-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11965101.png)
![N'-[(E)-biphenyl-4-ylmethylidene]pyrazine-2-carbohydrazide](/img/structure/B11965107.png)
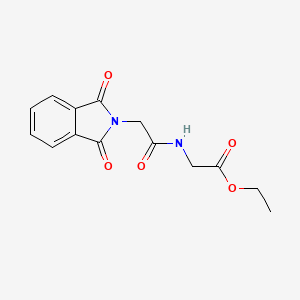

![Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11965128.png)
![7-[(E)-but-2-enyl]-8-[(4-fluorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B11965129.png)
![Bicyclo[10.2.2]hexadeca-1(14),12,15-triene](/img/structure/B11965131.png)
